Cas no 1216167-36-0 ({3H-imidazo4,5-cquinolin-2-yl}methanamine)

{3H-imidazo4,5-cquinolin-2-yl}methanamine structure
1216167-36-0 structure
商品名:{3H-imidazo4,5-cquinolin-2-yl}methanamine
CAS番号:1216167-36-0
MF:C11H10N4
メガワット:198.22390127182
MDL:MFCD12403911
CID:5606596
PubChem ID:18369291

{3H-imidazo4,5-cquinolin-2-yl}methanamine 化学的及び物理的性質

名前と識別子

    • 1216167-36-0
    • EN300-947777
    • SCHEMBL5341134
    • {3H-imidazo[4,5-c]quinolin-2-yl}methanamine
    • {3H-imidazo4,5-cquinolin-2-yl}methanamine
    • MDL: MFCD12403911
    • インチ: 1S/C11H10N4/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2,(H,14,15)
    • InChIKey: NKVLLSXYCVOPMQ-UHFFFAOYSA-N
    • ほほえんだ: N1C(CN)=NC2C3C=CC=CC=3N=CC1=2

計算された属性

  • せいみつぶんしりょう: 198.090546336g/mol
  • どういたいしつりょう: 198.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 67.6Ų

{3H-imidazo4,5-cquinolin-2-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-947777-0.25g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
0.25g
$1235.0 2025-02-21
Enamine
EN300-947777-0.05g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
0.05g
$1129.0 2025-02-21
Enamine
EN300-947777-2.5g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
2.5g
$2631.0 2025-02-21
Enamine
EN300-4765774-0.05g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0
0.05g
$1129.0 2023-09-01
Enamine
EN300-4765774-2.5g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0
2.5g
$2631.0 2023-09-01
Enamine
EN300-4765774-5g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0
5g
$3894.0 2023-09-01
Enamine
EN300-947777-1.0g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
1.0g
$1343.0 2025-02-21
Enamine
EN300-947777-0.5g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
0.5g
$1289.0 2025-02-21
Enamine
EN300-947777-0.1g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0 95.0%
0.1g
$1183.0 2025-02-21
Enamine
EN300-4765774-0.5g
{3H-imidazo[4,5-c]quinolin-2-yl}methanamine
1216167-36-0
0.5g
$1289.0 2023-09-01

{3H-imidazo4,5-cquinolin-2-yl}methanamine 関連文献

{3H-imidazo4,5-cquinolin-2-yl}methanamineに関する追加情報

Compound CAS No. 1216167-36-0: {3H-imidazo[4,5-c]quinolin-2-yl}methanamine

The compound with CAS No. 1216167-36-0, known as {3H-imidazo[4,5-c]quinolin-2-yl}methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazoquinoline derivatives, which are known for their unique structural features and potential bioactivity. The imidazo[4,5-c]quinoline core of this molecule is a bicyclic structure that combines the properties of both imidazole and quinoline moieties, making it a versatile scaffold for various chemical modifications.

Recent studies have highlighted the potential of {3H-imidazo[4,5-c]quinolin-2-yl}methanamine in drug discovery, particularly in the development of novel therapeutics targeting various diseases. For instance, researchers have explored its role as a modulator of cellular signaling pathways, which could be pivotal in treating conditions such as cancer, inflammation, and neurodegenerative disorders. The methanamine substituent attached to the imidazoquinoline core introduces additional functional groups that enhance the molecule's interaction with biological targets.

In terms of synthesis, the preparation of this compound involves a series of well-established organic reactions, including cyclization and substitution processes. The synthesis pathway is designed to maximize yield and purity while maintaining the integrity of the imidazoquinoline framework. This has been optimized through recent advancements in catalytic methods and green chemistry practices, ensuring that the production process is both efficient and environmentally friendly.

The structural uniqueness of {3H-imidazo[4,5-c]quinolin-2-yl}methanamine also makes it an attractive candidate for material science applications. Its aromaticity and conjugated system contribute to its stability and electronic properties, which are being investigated for use in advanced materials such as organic semiconductors and optoelectronic devices.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. Its ability to interact with specific receptors and enzymes suggests potential applications as a drug lead or a tool compound for studying cellular mechanisms. For example, recent research has demonstrated its activity against certain kinases involved in cancer progression, indicating its potential as an anticancer agent.

In conclusion, CAS No. 1216167-36-0 represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, combined with its versatile functional groups, positions it as a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel therapies and materials.

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